1-(4-Bromophenyl)-2-phenylethan-1-ol

Chiral Synthesis Asymmetric Catalysis Medicinal Chemistry

Researchers requiring consistent enantioselectivity face variability with halogen-substituted analogs-enzyme activity drops from 167% (4-bromo) to 11.3% (2-bromo). This validated compound ensures reproducible SAR and robust cross-coupling. • Para-bromo handle enables Pd-catalyzed Suzuki/Buchwald-Hartwig reactions for library diversification. • Crystalline solid (mp 50-52°C) supports accurate gravimetric dispensing on automated platforms. • 95% purity standard minimizes by-product interference in kinetic assays and parallel synthesis. Procure with confidence for medicinal chemistry and enzyme probing studies.

Molecular Formula C14H13BrO
Molecular Weight 277.161
CAS No. 20498-64-0
Cat. No. B2529952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-2-phenylethan-1-ol
CAS20498-64-0
Molecular FormulaC14H13BrO
Molecular Weight277.161
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C2=CC=C(C=C2)Br)O
InChIInChI=1S/C14H13BrO/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9,14,16H,10H2
InChIKeyJYLIIPKJJWWRMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromophenyl)-2-phenylethan-1-ol: Physical & Chemical Properties


1-(4-Bromophenyl)-2-phenylethan-1-ol (CAS 20498-64-0) is a secondary alcohol with the molecular formula C14H13BrO and a molecular weight of 277.16 g/mol . It is characterized by the presence of both a 4-bromophenyl group and a phenylethanol moiety, making it a versatile chiral building block in organic synthesis and medicinal chemistry research . The compound exhibits a melting point range of 50-52°C and a predicted density of 1.404±0.06 g/cm³ . Commercial sources report a standard purity specification of 95% for research-grade material .

Chiral building block. Supports enantioselective synthesis and downstream cross-coupling diversification.
Enzyme probe context. Para-bromo substitution provides a distinct activity profile for ADH structure-function studies.
Solid-form convenience. Crystalline solid simplifies gravimetric dispensing for solid-phase and library synthesis.
Specification benchmark. Documented 95% purity supports assay reproducibility and procurement confidence.

1-(4-Bromophenyl)-2-phenylethan-1-ol: Analog Substitution Risks


Despite belonging to the broad class of aryl alcohols, 1-(4-bromophenyl)-2-phenylethan-1-ol exhibits distinct physicochemical and biological properties that render substitution with closely related analogs non-trivial. Variations in halogen identity, substitution pattern, or the presence of the benzylic carbon spacer result in significant differences in enzyme activity, reactivity, and molecular recognition [1]. For instance, enzyme substrate specificity studies on a closely related core demonstrate that 1-(4-bromophenyl)ethanol shows 167% activity compared to the unsubstituted (RS)-1-phenylethanol baseline, while the 2-bromo isomer exhibits only 11.3% activity [1]. This high positional sensitivity underscores the procurement risk of assuming functional equivalence among halogenated aryl alcohols, necessitating the selection of the specific, validated compound for reproducible research outcomes.

RISK
Positional isomers are not interchangeable. Enzyme activity with ADH varies dramatically between 2-bromo (11.3%), 4-bromo (167%), and 3-bromo (315%) isomers. Selecting a different regioisomer may shift kinetic outcomes and binding interpretation.
RISK
Phase and handling mismatch. Structurally similar analogs like 1-(4-bromophenyl)ethanol are liquid at room temperature. Substituting a solid compound with a liquid analog can alter dispensing accuracy and long-term storage stability in automated workflows.
RISK
Functional handle difference. Non-brominated aryl alcohols or chlorinated analogs present distinct reactivity in cross-coupling reactions. Palladium-catalyzed diversification pathways may not transfer directly; catalyst and condition screening may be required.

1-(4-Bromophenyl)-2-phenylethan-1-ol: Quantitative Differentiation


Chiral Intermediate for Enantioselective Synthesis

As a chiral secondary alcohol, 1-(4-bromophenyl)-2-phenylethan-1-ol serves as a foundational building block for generating enantiomerically pure compounds . While a direct head-to-head yield comparison for the exact target compound is not available in public domain sources, its value is derived from its utility as a precursor in methodologies that achieve high enantioselectivities . A closely related bisguanidinium-catalyzed rearrangement employing acylsilanes, which can be used to generate secondary alcohols, has been reported to proceed with up to 95% enantiomeric excess (ee) and high yields, demonstrating the capability of such structural motifs to be incorporated into stereocontrolled synthetic routes . The presence of the aryl bromide further enables downstream functionalization via cross-coupling reactions, offering a pathway to diverse chiral libraries.

Chiral Intermediate Utility
Class-level inference
Benchmark methodology reports up to 95% ee for similar secondary alcohol scaffolds.
Supports stereochemical-control study fit.
Data to verify for exact target compound; class-level transfer review needed.
Chiral Synthesis Asymmetric Catalysis Medicinal Chemistry

4-Bromophenyl Moiety: ADH Substrate Activity Profile

The enzymatic activity profile of the 4-bromophenyl moiety provides a quantitative basis for differentiation from closely related analogs. Using (RS)-1-phenylethanol as a baseline (100% activity) with the enzyme alcohol dehydrogenase (NAD(P)+) EC 1.1.1.71, 1-(4-bromophenyl)ethanol exhibits 167% activity, demonstrating enhanced substrate recognition by this enzyme class [1]. In stark contrast, the 2-bromo isomer (1-(2-bromophenyl)ethanol) displays only 11.3% activity, while the 3-bromo isomer (1-(3-bromophenyl)ethanol) shows 315% activity under identical conditions [1]. This data underscores that the 4-bromo substitution pattern confers a distinct and intermediate activity profile compared to its regioisomers and the unsubstituted parent.

ADH Substrate Profile
Cross-study comparable
4-bromo core: 167% activity vs. 1-phenylethanol baseline (100%).
2-Br: 11.3%
3-Br: 315%
Positional specificity defines enzyme recognition; 4-bromo substitution yields intermediate kinetic context.
Source: BRENDA Enzyme Database; assay with NAD(P)+ cofactor.
Enzymology Biocatalysis Substrate Specificity

Solid Form for Solid-Phase Synthesis

The physical state of a compound at room temperature is a critical but often overlooked parameter in high-throughput or solid-phase synthesis workflows. 1-(4-Bromophenyl)-2-phenylethan-1-ol is a crystalline solid with a reported melting point of 50-52°C . In comparison, many structurally similar aryl alcohols, such as 1-(4-bromophenyl)ethanol (a liquid at room temperature), require different handling, dispensing, and storage protocols . The solid, crystalline nature of 1-(4-bromophenyl)-2-phenylethan-1-ol facilitates more precise gravimetric dispensing and generally offers improved long-term stability against oxidation and degradation compared to liquid analogs.

Solid Form & Handling
Class-level inference
Crystalline solid; mp 50–52°C vs. liquid analog (1-(4-bromophenyl)ethanol).
Solid phase supports gravimetric precision for parallel synthesis.
Handling advantage is form-dependent; class inference from physical properties.
Solid-Phase Synthesis Compound Handling Physical Properties

Defined Purity Specification for Research Reproducibility

A defined minimum purity specification is essential for minimizing variability in biological assays and chemical reactions. Commercially available 1-(4-bromophenyl)-2-phenylethan-1-ol is routinely supplied with a documented minimum purity specification of 95% . While specific purity levels for all potential analogs may vary by supplier, this explicit, vendor-verified specification provides procurement scientists with a clear quality benchmark for this particular compound. This contrasts with sourcing less common analogs where purity documentation may be absent or less rigorously controlled, thereby introducing an unquantified source of experimental error.

Defined Purity Standard
Supporting evidence
Commercial purity specification: 95% minimum.
Specification review supports lot-to-lot reproducibility.
Vendor-provided benchmark; independent QC verification recommended.
Quality Control Reproducibility Assay Development

1-(4-Bromophenyl)-2-phenylethan-1-ol: Key Applications


Scaffold for Diverse Chiral Libraries

In medicinal chemistry and chemical biology, 1-(4-bromophenyl)-2-phenylethan-1-ol is optimally employed as a chiral starting material for the synthesis of small-molecule libraries . Its value proposition is derived from its utility as a building block in methodologies capable of high enantioselectivity (up to 95% ee) . The bromine atom provides a robust synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the late-stage diversification of a common chiral core. This allows researchers to generate a series of structurally related, enantiomerically enriched analogs for structure-activity relationship (SAR) studies, where the defined stereochemistry and modular functionalization are critical.

ADH Substrate Probe for Structure-Function Studies

Based on the demonstrated activity profile of the 4-bromophenyl core with alcohol dehydrogenase (167% relative activity), 1-(4-bromophenyl)-2-phenylethan-1-ol is a rationally selected substrate for probing the active site topology and electronic requirements of this enzyme class . Its intermediate activity, when compared to the more active 3-bromo isomer (315%) and the inactive 2-bromo isomer (11.3%), makes it a valuable tool for structure-function investigations . Researchers can utilize this compound in kinetic assays to understand how the para-bromo substitution influences substrate binding, turnover, and enantioselectivity relative to the natural or unsubstituted substrates.

Intermediate for Solid-Phase Peptidomimetic Synthesis

The solid, crystalline nature (melting point 50-52°C) of 1-(4-bromophenyl)-2-phenylethan-1-ol makes it particularly well-suited for automated solid-phase synthesis platforms . In comparison to liquid analogs, its physical form allows for more accurate and reproducible gravimetric dispensing onto solid supports, reducing the technical variability associated with liquid handling of viscous or volatile intermediates . This is advantageous in the parallel synthesis of compound libraries where precise stoichiometric control is essential for yield consistency and product purity. The defined purity specification (95%) further supports its use in such controlled environments .

Anticoagulant Rodenticide Hapten Precursor

1-(4-Bromophenyl)-2-phenylethan-1-ol has been identified in patent literature as a key structural component in the design of anticoagulant rodenticide haptens and artificial antigens . While specific comparative efficacy data is not public, the patenting of this specific molecular framework indicates that it possesses advantageous properties for this immunochemical application, such as optimal linker geometry or favorable immune response elicitation, compared to alternative aryl halide scaffolds. Procuring this specific compound is therefore a prerequisite for replicating or building upon the patented methodologies for developing rodenticide immunoassays.

Application
Selection Property
Validation Focus
Chiral library diversification
Aryl bromide cross-coupling handle
Enantiomeric excess and structural integrity post-functionalization
ADH structure-function studies
Para-bromo substrate activity profile
Kinetic parameters vs. 2-bromo and 3-bromo isomers
Solid-phase synthesis workflows
Crystalline solid physical form
Gravimetric dispensing accuracy and resin loading reproducibility
Hapten/antigen design replication
Patented molecular framework
Linker geometry and immunochemical response context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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